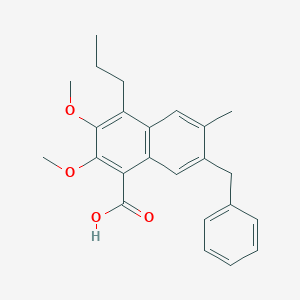

N-(2,3-二甲基苯基)-2-((2,3-二甲基苯基)氨基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

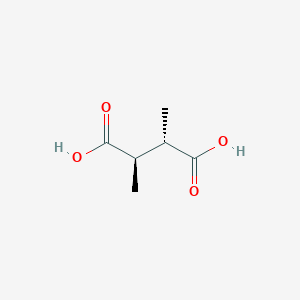

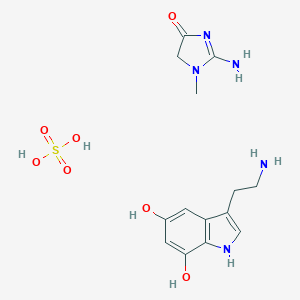

N-(2,3-Dimethylphenyl)-2-((2,3-dimethylphenyl)amino)benzamide is a compound related to benzamide derivatives, which are known for their significant pharmacological activities. The specific compound is structurally related to 4-amino-N-(2,6-dimethylphenyl)benzamide, a potent anticonvulsant (Lambert et al., 1995).

Synthesis Analysis

The synthesis of N-(2,3-Dimethylphenyl)-2-((2,3-dimethylphenyl)amino)benzamide derivatives often involves multi-component reactions. For instance, the synthesis of related compounds like N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives, achieved high yields through a three-component reaction involving isatoic anhydride, primary amines, and 2-bromoacethophenone derivatives (Sabbaghan & Hossaini, 2012).

Molecular Structure Analysis

The molecular structure of related benzamide compounds typically features certain characteristic conformational arrangements. For example, the crystal structure of N-(2,6-Dimethylphenyl)benzamide shows the central –NHCO– bridging unit being tilted at significant angles to the benzoyl ring, indicating a near orthogonal orientation of the benzoyl and aniline rings (Gowda et al., 2008).

Chemical Reactions and Properties

These compounds are often involved in various chemical reactions due to their active functional groups. The metabolism and disposition of similar compounds have been extensively studied, indicating significant transformations and interactions within biological systems (Potts et al., 1989).

科学研究应用

合成和生物活性

有几项研究集中在苯甲酰胺衍生物的合成上,包括N-(2,3-二甲基苯基)-2-((2,3-二甲基苯基)氨基)苯甲酰胺及其类似物,探索它们的潜在生物活性。例如,Noubade等人(2009)详细介绍了2-[(2,3-二甲基苯基)氨基]苯甲酰胺氮杂环-2-酮的合成和生物活性,重点在于基于红外光谱、1H核磁共振和质谱数据的结构表征(Noubade et al., 2009)。同样,Noubade等人(2009)还报告了新的含有美洛昔康酸的嘧啶和噻二唑衍生物的合成和药理活性,利用2-[2,3-二甲基苯基)氨基]苯甲酰腙(Noubade et al., 2009)。

结构表征

与N-(2,3-二甲基苯基)-2-((2,3-二甲基苯基)氨基)苯甲酰胺相关的化合物的结构表征也是一个关注领域。例如,Gowda等人(2008)介绍了N-(2,6-二甲基苯基)苯甲酰胺的结晶细节,将H—N—C=O单元的反式构象与其他苯甲酰胺进行比较,并通过N—H⋯O氢键分析分子的结构方面(Gowda et al., 2008)。

抗惊厥筛选

也对苯甲酰胺衍生物的抗惊厥性能进行了研究。Afolabi和Okolie(2013)检查了三种N-(2,6-二甲基苯基)取代苯甲酰胺的抗惊厥筛选,提供了它们对大鼠戊二醛诱导的癫痫发作的疗效的见解(Afolabi & Okolie, 2013)。

化学和物理表征

Cunha等人(2014)对美洛昔康酸进行的研究,这是一种与N-(2,3-二甲基苯基)-2-((2,3-二甲基苯基)氨基)苯甲酰胺在结构上相关的化合物,通过振动(红外和拉曼)和固体核磁共振光谱学探讨了其多晶形态。这项工作强调了光谱方法在表征药物化合物的分子结构和多晶性方面的重要性(Cunha et al., 2014)。

安全和危害

The safety data sheet for a related compound, Benzamide, indicates that it is harmful if swallowed and suspected of causing genetic defects . It’s important to handle “N-(2,3-Dimethylphenyl)-2-((2,3-dimethylphenyl)amino)benzamide” with appropriate safety precautions, including the use of personal protective equipment and avoidance of ingestion or inhalation .

属性

IUPAC Name |

2-(2,3-dimethylanilino)-N-(2,3-dimethylphenyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O/c1-15-9-7-13-20(17(15)3)24-22-12-6-5-11-19(22)23(26)25-21-14-8-10-16(2)18(21)4/h5-14,24H,1-4H3,(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQPGFFOBMDKQPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)NC3=CC=CC(=C3C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,3-Dimethylphenyl)-2-((2,3-dimethylphenyl)amino)benzamide | |

CAS RN |

21122-68-9 |

Source

|

| Record name | N-(2,3-Dimethylphenyl)-2-((2,3-dimethylphenyl)amino)benzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021122689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2,3-DIMETHYLPHENYL)-2-((2,3-DIMETHYLPHENYL)AMINO)BENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A84PG9047 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[7-Chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-ylidene]acetic Acid Methyl Ester](/img/structure/B48966.png)

![5-[(3-Carboxy-4-chlorophenyl)azo]salicylic acid](/img/structure/B48972.png)